molecular formula C4H3NO2 B14645627 4-Methylidene-1,3-oxazol-5(4H)-one CAS No. 53387-41-0

4-Methylidene-1,3-oxazol-5(4H)-one

Cat. No.: B14645627
CAS No.: 53387-41-0
M. Wt: 97.07 g/mol
InChI Key: OBWUGELTXLVOOC-UHFFFAOYSA-N
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Description

4-Methylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring a five-membered oxazolone ring with a methylidene (CH₂) substituent at the 4-position. This structure places it within the broader class of 1,3-oxazol-5(4H)-ones (azlactones), which are characterized by their α,β-unsaturated ketone system and reactivity toward nucleophiles. The methylidene group distinguishes it from more common derivatives bearing aromatic or bulky substituents (e.g., benzylidene or isopropyl groups), influencing its electronic properties and applications.

Properties

CAS No.

53387-41-0

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

4-methylidene-1,3-oxazol-5-one

InChI

InChI=1S/C4H3NO2/c1-3-4(6)7-2-5-3/h2H,1H2

InChI Key

OBWUGELTXLVOOC-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)OC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-1,3-oxazol-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an α,β-unsaturated carbonyl compound with an amine can lead to the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

4-Methylidene-1,3-oxazol-5(4H)-one participates in 1,3-dipolar cycloadditions with nitrones, forming spirocycloadducts. A DFT study (M06-2X/6-311G(d,p)) revealed the following trends :

Dipolarophile Reaction Conditions Major Product Selectivity
C,N-Disubstituted nitronesThermal activation (ΔG‡: 15–25 kcal/mol)Spirocycloadducts (3:2 regioisomer)High regioselectivity (atomic spin density-driven)
  • Key Findings :

    • Electron-withdrawing groups (EWGs) on the dipolarophile reduce activation barriers by 3–5 kcal/mol .

    • Enantio-/stereo-selectivity is poor, but regioselectivity is driven by electrophilic Parr function analysis .

    • Frontier molecular orbital (FMO) analysis confirms the dipolarophile acts as an electrophile .

Condensation Reactions

The compound undergoes condensation with aldehydes and amines to form substituted oxazolones and triazinones.

2.2. Formation of 1,2,4-Triazin-6(5H)-ones

Reactants : Oxazolones + phenylhydrazine
Conditions : Acetic acid, NaOAc, reflux (5 h)
Yields : 42–84%

Oxazolone Precursor Triazinone Product Halogen Influence
4-Benzylidene-oxazolone3-(4-Phenylsulfonyl)-5-benzylidene-1,2,4-triazin-6-oneBromine increases toxicity (LC₅₀: 12 μM vs. 28 μM for H-substituted)

Cyclocondensation with Heteronucleophiles

Reactions with amines or hydrazines lead to ring expansion or substitution:

Example : Reaction with phenylhydrazine :

  • Mechanism : Nucleophilic attack at C-4 of oxazolone, followed by cyclization.

  • Product : 1,2,4-Triazin-6(5H)-ones with arylidene substituents.

Acid-Catalyzed Rearrangements

Under acidic conditions, 4-methylidene-oxazolones undergo structural rearrangements:

Rearrangement Pathway :

  • Protonation at the α,β-unsaturated carbonyl system.
    2. -Hydride shift or retro-aldol cleavage.

  • Formation of imidazolones or amides (e.g., Scheme 17 in Ref. 4).

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs) :

    • Enhance electrophilicity at C-4/C-5 positions, accelerating cycloadditions .

    • Reduce activation energy by stabilizing transition states (ΔΔG‡: −3.2 kcal/mol for NO₂-substituted) .

  • Halogen Substituents :

    • Bromine at the phenylsulfonyl group increases toxicity (LC₅₀: 12 μM vs. 28 μM for H-substituted) .

Synthetic Methodologies

Method Conditions Key Product Reference
Bergmann SynthesisAcetic anhydride, pyridine2-Methyl-4-benzylidene-oxazol-5-one
DCC CouplingDCC, DMAP, CH₂Cl₂4-Arylazo-oxazol-5-ones
Zinc Chloride CatalysisZnO, Ac₂O, room temperature4-Arylmethylidene-2-aryl-oxazolones

Computational Insights

  • FMO Analysis :

    • HOMO (dipole: −6.8 eV) → LUMO (dipolarophile: −2.1 eV) gap = 4.7 eV.

    • Charge transfer occurs from nitrone to oxazolone.

  • Atomic Spin Density :

    • Highest at C-4 (Mulliken: +0.32 e⁻), directing regioselectivity .

Scientific Research Applications

Based on the search results, here's what is known about the applications of oxazolones, particularly regarding the derivatives of "4-Methylidene-1,3-oxazol-5(4H)-one":

Scientific Research Applications

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom . They serve as building blocks in synthesizing complex heterocyclic compounds and as reagents in organic synthesis. Research indicates several applications across chemistry, biology, medicine, and industry.

Chemistry

  • Oxazolones are used as templates for stereoselective synthesis .
  • They act as synthons for generating α-amino acids and peptides .

Biology

  • Oxazolone derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
  • Studies screen oxazolone derivatives for antimicrobial activity against various pathogens, showing that modifications to the benzylidene group significantly influence activity levels. Some derivatives can achieve over 75% inhibition at higher concentrations.

Medicine

  • Oxazolones are explored for potential use in drug development, particularly in designing molecules with therapeutic effects.
  • Certain derivatives have shown potential in treating cognitive disorders. For example, a derivative improved performance in memory tests in a cognitive impairment model using mice.
  • Kinetic evaluations have revealed that some oxazolones bind reversibly to hAChE through non-covalent interactions, offering insights into their mechanism of action as inhibitors.
  • Predictive analyses suggest an antiproliferative effect as the most probable biological action for some oxazolones . These compounds could inhibit certain relevant oncological protein kinases .

Industry

  • Oxazolones are utilized in the production of dyes, pigments, and other specialty chemicals.

Case Studies and Research Findings

  • Antimicrobial Screening: Modifications to the benzylidene group in oxazolone derivatives significantly influence antimicrobial activity levels.
  • Cognitive Enhancement: A potent oxazolone derivative improved performance in memory tests in mice, suggesting potential treatments for cognitive disorders.
  • Kinetic Studies: Oxazolones bind reversibly to hAChE through non-covalent interactions, providing insights into their mechanism of action as inhibitors.
  • Toxicity Evaluation: The toxicity of oxazolones and triazinones was evaluated on Daphnia magna Straus crustaceans and on the budding yeast Saccharomyces cerevisiae . The heterocyclic nucleus and halogen atoms significantly influenced the toxicity against D. magna, with oxazolones being less toxic than triazinones . Halogen-free oxazolone had the lowest toxicity, and the fluorine-containing triazinone exhibited the highest toxicity . The compounds showed low toxicity against yeast cells, apparently due to the activity of plasma membrane multidrug transporters Pdr5 and Snq2 .

Synthesis of Oxazolones

  • 4-arylidene-2-phenyl oxazol-5(4H)-ones can be synthesized using anhydrous zinc chloride and acetic anhydride .
  • Lambdoid oxazol-5(4H)-one can be synthesized by condensing 16-formyllambertianic acid methyl ester with hippuric acid in the presence of acetic anhydride and potassium carbonate .
  • 4-ethoxymethylene-2--naphthyl-5(4H)–oxazolone can be produced by reacting 1-Naphthoyl-glycine with acetic anhydride and triethyl orthoformate in ethyl acetate under reflux .

Mechanism of Action

The mechanism of action of 4-Methylidene-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and require detailed study to elucidate.

Comparison with Similar Compounds

The structural and functional versatility of 1,3-oxazol-5(4H)-ones arises from substitutions at the 2- and 4-positions. Below is a comparative analysis of 4-methylidene-1,3-oxazol-5(4H)-one with key derivatives:

Structural and Electronic Properties
Compound Substituents (Position 4) Substituents (Position 2) Key Structural Features
This compound CH₂ (methylidene) H (default) Less conjugation; higher reactivity due to exposed α,β-unsaturated system
4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Aromatic (benzylidene) Phenyl Extended conjugation; enhanced stability and photoredox activity
4-Isopropyl-1,3-oxazol-5(4H)-one Isopropyl H Steric hindrance reduces nucleophilic attack; used in antimicrobial agents
4-(4-Nitrobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one 4-Nitrobenzylidene Methyl Electron-withdrawing nitro group enhances electrophilicity and immunomodulatory activity

Key Findings :

  • Conjugation Effects : Benzylidene and nitrobenzylidene derivatives exhibit red-shifted UV-Vis absorption due to extended π-conjugation, making them suitable for photoredox applications .
  • Steric Effects : Bulky substituents (e.g., isopropyl) reduce reactivity but improve selectivity in biological interactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with biological targets .

Key Findings :

  • Substitutions at position 4 significantly modulate bioactivity. For example, 4-isopropyl derivatives target Gram-positive bacteria, while nitrobenzylidene derivatives show immunomodulatory effects .
  • Toxicity correlates with lipophilicity; N-acyl-α-amino ketones exhibit higher toxicity than oxazolones .

Key Findings :

  • Methylidene derivatives are typically synthesized via cyclodehydration, whereas benzylidene analogs require condensation with aldehydes .
  • Advanced methods (e.g., hypervalent iodine oxidation) enable regioselective synthesis of nitro-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Methylidene-1,3-oxazol-5(4H)-one derivatives, and what factors influence their yields?

  • Methodological Answer : The most common methods include:

  • Condensation reactions : Substituted aromatic aldehydes react with sodium acetate and hippuric acid in glacial acetic acid under reflux (2–24 hours). Ethanol is used for crystallization, yielding derivatives with 70–90% efficiency .
  • One-pot syntheses : Ethyl acetoacetate, hydroxylamine hydrochloride, aryl aldehydes, and citric acid are combined, with reaction times optimized to 5–24 hours. Citric acid acts as a mild catalyst, enhancing regioselectivity for (Z)-isomers .
  • Vilsmeier–Haack reactions : Used for precursors like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, yielding carbaldehyde intermediates .
  • Critical factors : Catalyst choice (e.g., citric acid vs. traditional bases), solvent polarity, and temperature control to avoid byproducts.

Q. What spectroscopic and crystallographic techniques are essential for characterizing 4-Methylidene-oxazolone derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns and exocyclic double bond geometry (e.g., coupling constants for Z/E isomers) .
  • FT-IR : Identifies carbonyl (C=O) and C=N stretches (1650–1750 cm⁻¹) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, bond lengths (e.g., C7–N1: 1.2917 Å) and π-electron delocalization in the oxazolone ring .
  • Melting point analysis : Cross-referenced with literature to validate purity and isomer identity .

Advanced Research Questions

Q. How can researchers determine the Z/E configuration of exocyclic double bonds in 4-Methylidene-oxazolone derivatives, and what analytical challenges arise?

  • Methodological Answer :

  • X-ray crystallography : Directly visualizes spatial arrangement. For example, the Z-configuration in 4-[(3-methoxyanilino)methylidene] derivatives is confirmed by planar geometry and hydrogen bonding .
  • NMR coupling constants : Trans-coupling (J ≈ 12–16 Hz) in NOESY spectra distinguishes Z (cis) from E (trans) isomers. Challenges include overlapping signals in complex substituents .
  • Computational modeling : DFT calculations predict stability trends (Z-isomers often favored due to intramolecular H-bonding) .

Q. What strategies resolve contradictions in reported synthetic yields or reaction mechanisms for oxazolone derivatives?

  • Methodological Answer :

  • Mechanistic studies : Compare pathways (e.g., keto-enol tautomerization vs. nucleophilic addition) using kinetic isotopic effects or trapping intermediates .
  • Catalyst optimization : Citric acid in improves selectivity, while other studies use bases like NaOAc. Systematic variation of catalysts/pH identifies optimal conditions .
  • Reproducibility checks : Validate literature protocols with controlled humidity/temperature to account for hygroscopic reagents (e.g., hydroxylamine HCl) .

Q. How do intermolecular interactions influence the supramolecular assembly of 4-Methylidene-oxazolone derivatives in solid-state structures?

  • Methodological Answer :

  • Hydrogen bonding : N–H···O interactions (e.g., N(2)–H(2A)···O(1) in ) form 1D chains. Strength and directionality affect crystal packing .
  • π-π stacking : Aromatic rings (e.g., oxazolone and 3-methoxyphenyl) interact with centroid distances of ~3.62 Å, stabilizing 2D networks .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., O···H, C···C) to predict solubility and stability .

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